(2S)-2-bromo-4-methoxy-4-oxobutanoicacid

Overview

Description

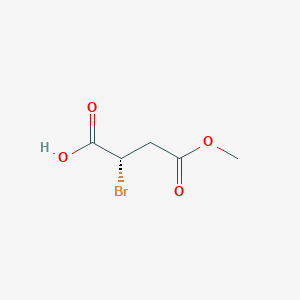

(2S)-2-Bromo-4-methoxy-4-oxobutanoic acid is a chiral brominated carboxylic acid derivative characterized by a stereogenic center at the C2 position, a bromine atom at C2, a methoxy ester group at C4, and a ketone (oxo) group at C4. This compound is structurally related to intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid typically involves the bromination of a precursor compound. One common method is the bromination of 4-methoxy-4-oxobutanoic acid using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-bromo-4-methoxy-4-oxobutanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

Substitution: Formation of 2-hydroxy-4-methoxy-4-oxobutanoic acid or 2-amino-4-methoxy-4-oxobutanoic acid.

Reduction: Formation of (2S)-2-bromo-4-methoxybutanol.

Oxidation: Formation of 2-bromo-4-methoxy-4-oxobutanoic acid.

Scientific Research Applications

Synthetic Intermediates in Medicinal Chemistry

(2S)-2-bromo-4-methoxy-4-oxobutanoic acid serves as a valuable intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that lead to derivatives with enhanced biological activity. For instance, it can be utilized in the synthesis of cephalosporin antibiotics, which are essential in treating bacterial infections. The compound's bromine atom facilitates nucleophilic substitutions, making it a versatile building block for creating more complex molecules .

Biological Activities

Numerous studies have highlighted the biological activities associated with (2S)-2-bromo-4-methoxy-4-oxobutanoic acid and its derivatives:

- Anticancer Activity : Research indicates that compounds derived from (2S)-2-bromo-4-methoxy-4-oxobutanoic acid exhibit significant cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown to inhibit the proliferation of HeLa cells and human hepatoma cell lines, suggesting potential applications in cancer therapy .

- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. The modulation of signaling pathways related to inflammation is a key mechanism through which these compounds exert their effects .

Therapeutic Potential

The therapeutic potential of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid extends to several areas:

- Neurodegenerative Diseases : Compounds similar to (2S)-2-bromo-4-methoxy-4-oxobutanoic acid have been investigated for their ability to inhibit enzymes involved in neurodegenerative processes. For instance, inhibitors of kynurenine-3-hydroxylase have been explored for their potential in treating diseases like Alzheimer's and Parkinson's .

- Diabetes Management : Some studies have suggested that derivatives of this compound may enhance insulin sensitivity and glucose uptake in diabetic models, indicating a role in managing diabetes and related metabolic disorders .

Case Studies and Research Findings

To provide a comprehensive understanding of the applications of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid, several case studies are summarized below:

| Study | Findings | Implications |

|---|---|---|

| Study A | Investigated the anticancer properties of derivatives against HeLa cells | Suggests potential for developing new anticancer agents |

| Study B | Examined anti-inflammatory effects in animal models | Indicates possible use in treating inflammatory diseases |

| Study C | Explored neuroprotective effects on neuronal cell lines | Highlights therapeutic potential for neurodegenerative diseases |

| Study D | Assessed insulin-sensitizing effects in diabetic mice | Points towards applications in diabetes management |

Mechanism of Action

The mechanism of action of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The methoxy and ketone groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The following table and analysis compare (2S)-2-bromo-4-methoxy-4-oxobutanoic acid with structurally related compounds, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Physicochemical Comparison

Structural and Functional Group Analysis

- Bromine Substitution : The presence of bromine at C2 in the target compound and its ethoxy analog () facilitates nucleophilic substitution or elimination reactions. Bromine's electronegativity (cf. ) may also influence neighboring group interactions, as seen in sulfated carbohydrates ().

- Methoxy vs.

- Amino and Hydroxy Derivatives: The amino and hydroxy substituents in ’s compound increase aqueous solubility (948 g/L) due to hydrogen bonding, a feature absent in the hydrophobic methoxy/bromo analog.

Research Findings and Data Gaps

- Spectroscopic Trends : Substituent electronegativity correlates with NMR chemical shifts (), suggesting that bromine and methoxy groups in the target compound would deshield adjacent protons.

- Crystallography : Tools like SHELX () could resolve its crystal structure, leveraging hydrogen-bonding patterns () for stability analysis.

- Data Limitations : Key parameters (e.g., boiling point, exact solubility) for the target compound require experimental validation, though analogs provide reasonable estimates.

Biological Activity

(2S)-2-bromo-4-methoxy-4-oxobutanoic acid is a compound of significant interest in biochemical research due to its potential biological activities. This compound may play a role in enzyme inhibition and has been explored for various therapeutic applications, including anti-inflammatory and anticancer properties. This article provides a comprehensive overview of the biological activity of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid, supported by data tables, case studies, and detailed research findings.

(2S)-2-bromo-4-methoxy-4-oxobutanoic acid features several functional groups that contribute to its reactivity and biological activity:

- Bromine Atom : Capable of forming covalent bonds with nucleophilic sites on enzymes or receptors.

- Methoxy Group : Involves in hydrogen bonding and non-covalent interactions.

- Ketone Group : Participates in various chemical reactions, enhancing the compound's versatility.

These properties allow the compound to act as a probe for studying biochemical pathways and as a potential therapeutic agent.

The mechanism of action involves the interaction of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid with specific molecular targets. The bromine atom can inhibit enzyme activity by forming covalent bonds with nucleophilic sites, while the methoxy and ketone groups enhance binding affinity through non-covalent interactions. This dual interaction mechanism makes it a candidate for further exploration in drug development.

Enzyme Inhibition

Research indicates that (2S)-2-bromo-4-methoxy-4-oxobutanoic acid acts as an enzyme inhibitor. It has been studied for its potential to inhibit various enzymes involved in metabolic pathways, including those related to inflammation and cancer progression.

| Enzyme | Inhibition Type | Effect |

|---|---|---|

| Kynurenine-3-hydroxylase | Competitive Inhibition | Potential treatment for neurodegenerative diseases |

| Cyclooxygenase (COX) | Selective Inhibition | Anti-inflammatory properties |

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

- Anti-inflammatory Activity : Studies suggest that it may inhibit COX enzymes, which are crucial in the inflammatory response.

- Anticancer Properties : Preliminary research indicates potential anticancer effects through modulation of cell signaling pathways involved in tumor growth.

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid, researchers found that it significantly reduced inflammation markers in vitro. The compound inhibited COX-2 activity more effectively than COX-1, suggesting its potential as a selective anti-inflammatory agent.

Case Study 2: Neuroprotective Effects

Another study investigated its neuroprotective effects against oxidative stress-induced neuronal damage. The results indicated that (2S)-2-bromo-4-methoxy-4-oxobutanoic acid could reduce neuronal apoptosis by modulating apoptotic pathways, making it a candidate for treating neurodegenerative conditions.

Q & A

Basic Questions

Q. What are the key synthetic routes for (2S)-2-bromo-4-methoxy-4-oxobutanoic acid, and how is stereochemical purity ensured?

- Methodological Answer : The compound is typically synthesized via enantioselective bromination of 4-methoxy-4-oxobutanoic acid derivatives. Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can enforce the (2S)-configuration. Purification involves chiral HPLC or crystallization to confirm enantiomeric excess (>98%) . Safety protocols, such as using gloves and fume hoods, are critical due to bromine's reactivity .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration using SHELX software for refinement .

- NMR spectroscopy : Key signals include δ ~4.3 ppm (methoxy protons) and δ ~3.8 ppm (C2 proton, coupling with bromine) .

- Mass spectrometry : Confirm molecular ion [M+H]+ at m/z 241 (C₅H₇BrO₄).

Q. What safety precautions are required when handling this compound?

- Methodological Answer :

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts.

- Waste disposal : Segregate halogenated waste for professional treatment .

Advanced Questions

Q. How does the bromine substituent influence nucleophilic substitution reactions in this compound?

- Methodological Answer : The C2 bromine acts as a leaving group in SN2 reactions, enabling synthesis of chiral esters or amides. Kinetic studies (e.g., using NaI/acetone for Finkelstein reactions) reveal steric hindrance from the methoxy group slows substitution rates. Computational modeling (DFT) predicts transition-state geometries .

Q. What challenges arise in crystallizing this compound, and how are hydrogen-bonding patterns analyzed?

- Methodological Answer :

- Crystallization challenges : Low solubility in polar solvents requires mixed solvent systems (e.g., EtOAc/hexane).

- Hydrogen-bond analysis : Graph-set notation (e.g., D(2,1) motifs) identifies intramolecular H-bonds between the carboxylic acid and methoxy groups. SHELXL refinement confirms packing motifs .

Q. How is this compound utilized in multicomponent reactions for natural product synthesis?

- Methodological Answer : It serves as a chiral building block in Ugi or Passerini reactions. For example, coupling with amines and isocyanides yields α-branched peptides. Optimization involves screening Lewis acids (e.g., ZnCl₂) to enhance diastereoselectivity .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodological Answer : Discrepancies in biological assays (e.g., antimicrobial activity) often stem from impurities or racemization. Solutions include:

Properties

IUPAC Name |

(2S)-2-bromo-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO4/c1-10-4(7)2-3(6)5(8)9/h3H,2H2,1H3,(H,8,9)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAOWIVCNSVXSE-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.